molecular formula C14H15NO2 B1325392 2-(4-T-Butylbenzoyl)oxazole CAS No. 898760-03-7

2-(4-T-Butylbenzoyl)oxazole

Cat. No.: B1325392
CAS No.: 898760-03-7
M. Wt: 229.27 g/mol
InChI Key: RYDNYBLBWYGSSI-UHFFFAOYSA-N
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Description

2-(4-T-Butylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the benzoyl moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-T-Butylbenzoyl)oxazole typically involves the condensation of 4-tert-butylbenzoyl chloride with an appropriate oxazole precursor. One common method is the reaction of 4-tert-butylbenzoyl chloride with 2-amino-2-oxazoline under basic conditions to form the desired oxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-T-Butylbenzoyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoyl ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole N-oxides, while reduction can produce oxazoline derivatives .

Scientific Research Applications

2-(4-T-Butylbenzoyl)oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-T-Butylbenzoyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • 2-(4-Chlorobenzoyl)oxazole
  • 2-(4-Methylbenzoyl)oxazole
  • 2-(4-Methoxybenzoyl)oxazole

Comparison: 2-(4-T-Butylbenzoyl)oxazole is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNYBLBWYGSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642090
Record name (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-03-7
Record name [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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